2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-([1,1’-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a biphenyl group, a cyano group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-([1,1’-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting the biphenyl-cyano intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-([1,1’-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Cyanide sources such as sodium cyanide or potassium cyanide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-[2-([1,1’-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-([1,1’-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The sulfonamide group can inhibit the activity of enzymes involved in folic acid metabolism, similar to other sulfonamide drugs.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfadiazine: Another sulfonamide used in combination with other drugs for the treatment of infections.
Uniqueness
2-[2-([1,1’-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide is unique due to the presence of the biphenyl and cyano groups, which confer distinct chemical and biological properties compared to other sulfonamides
Properties
CAS No. |
63644-36-0 |
---|---|
Molecular Formula |
C21H16N2O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-cyano-2-(4-phenylphenyl)ethenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N2O2S/c22-15-20(14-19-8-4-5-9-21(19)26(23,24)25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-14H,(H2,23,24,25) |
InChI Key |
VVHPZIINNPROPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC3=CC=CC=C3S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.